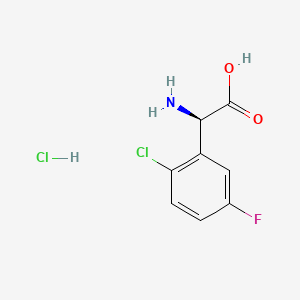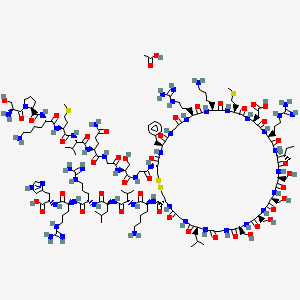
Nesiritide (acetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nesiritide (acetate) is a recombinant form of the 32 amino acid human B-type natriuretic peptide. This compound is primarily used in the treatment of acutely decompensated congestive heart failure, particularly in patients who experience dyspnea at rest or with minimal exertion . Nesiritide promotes vasodilation, natriuresis, and diuresis, making it a valuable therapeutic agent in managing heart failure symptoms .
准备方法
Synthetic Routes and Reaction Conditions: Nesiritide is synthesized using recombinant DNA technology. The synthetic cDNA construct of Nesiritide is generated to produce a fusion protein with an affinity handle and a 41 amino acid peptide of β-galactosidase. This fusion protein is expressed mainly in the inclusion bodies of Escherichia coli and accounts for approximately 20% of the total cellular protein . The fusion protein is then purified using Ni-IDA affinity chromatography and renaturation, followed by cleavage with recombinant enterokinase. The final product is purified by pH precipitation/ion exchange chromatography and source phenyl chromatography to achieve a purity of over 99% .
Industrial Production Methods: The industrial production of Nesiritide involves large-scale fermentation of genetically modified Escherichia coli cells. The process includes the expression of the fusion protein, its extraction, purification, and subsequent cleavage to obtain the active Nesiritide peptide. The final product undergoes rigorous quality control to ensure its purity and potency .
化学反应分析
Types of Reactions: Nesiritide primarily undergoes peptide bond formation and cleavage reactions during its synthesis and purification. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions:
Recombinant Enterokinase: Used for the cleavage of the fusion protein to release Nesiritide.
Ni-IDA Affinity Chromatography: Utilized for the initial purification of the fusion protein.
Ion Exchange Chromatography: Employed for further purification to achieve high purity.
Major Products Formed: The major product formed from these reactions is the active Nesiritide peptide, which is used therapeutically .
科学研究应用
作用机制
Nesiritide exerts its effects by binding to the particulate guanylate cyclase receptor on vascular smooth muscle and endothelial cells. This binding increases intracellular concentrations of cyclic guanosine monophosphate (cGMP), leading to smooth muscle cell relaxation . The compound facilitates cardiovascular homeostasis by negatively regulating the renin-angiotensin-aldosterone system, promoting vasodilation, natriuresis, and diuresis .
相似化合物的比较
Brain Natriuretic Peptide (BNP): Nesiritide is a recombinant form of BNP, which is naturally produced by the ventricular myocardium.
Atrial Natriuretic Peptide (ANP): Another natriuretic peptide with similar vasodilatory and diuretic effects.
Comparison: Nesiritide is unique in its recombinant form, allowing for controlled production and consistent therapeutic effects. Unlike naturally occurring BNP, Nesiritide can be administered intravenously in a clinical setting, providing immediate relief for patients with acute heart failure . Additionally, its synthetic production ensures high purity and potency, making it a reliable therapeutic agent .
属性
分子式 |
C145H248N50O44S4 |
|---|---|
分子量 |
3524.1 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-;/m0./s1 |
InChI 键 |
MQTZDMHTOBHREX-INJFIXSDSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO.CC(=O)O |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)

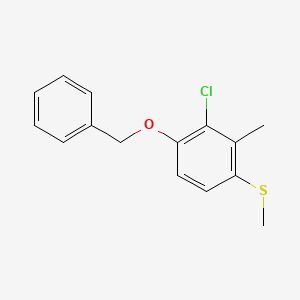
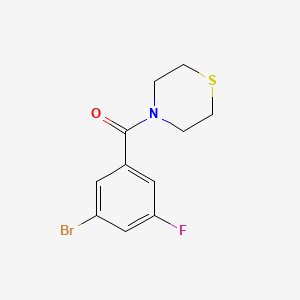
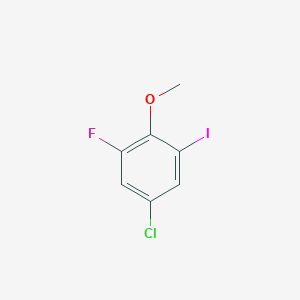
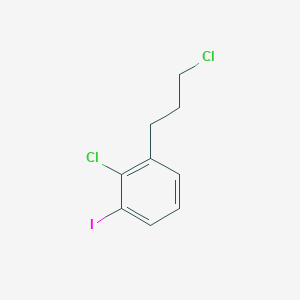
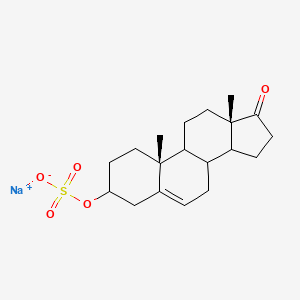
![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)
![Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)
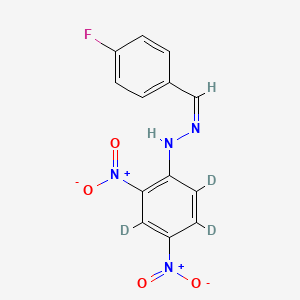
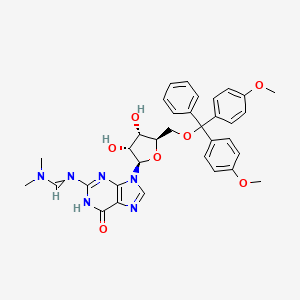
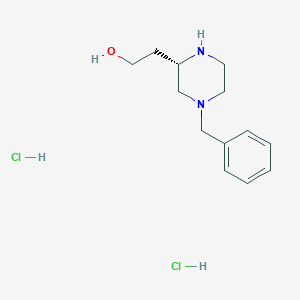
![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
